molecular formula C21H30IN3O5S B028397 N-Formyl-Met-Leu-p-iodo-Phe CAS No. 105931-59-7

N-Formyl-Met-Leu-p-iodo-Phe

Cat. No. B028397
M. Wt: 563.5 g/mol
InChI Key: RDQXFDPVOCUTTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of N-Formyl-Met-Leu-p-iodo-Phe and related peptides involves classical peptide synthesis techniques, such as the mixed anhydride procedure, and can include modern methods like solid-phase peptide synthesis (SPPS) for improved efficiency and yield. A notable study described a practical synthesis method for N-formyl-Met-Leu-Phe, showcasing the adaptability of these synthesis techniques in producing chemotactic peptide analogs with specific isotopic labeling for research purposes (Breitung et al., 2008).

Molecular Structure Analysis

The molecular structure of N-Formyl-Met-Leu-p-iodo-Phe has been characterized through various analytical techniques, including NMR spectroscopy and molecular modeling. These studies reveal that peptides like fMLP-OMe tend to adopt specific conformations, such as gamma-turns, which are crucial for their biological activity. The absence of chemotactic activity in certain analogs suggests that the receptor recognizes peptides with flexible backbones, favoring an extended conformation upon binding (Dugas et al., 2009).

Chemical Reactions and Properties

Chemical properties of N-Formyl-Met-Leu-p-iodo-Phe, including its reactivity and interactions with receptors, underscore the peptide's role in chemotaxis and immune response modulation. The synthesis and functional analysis of analogs demonstrate how modifications in peptide structure can influence biological activity, such as chemotaxis and superoxide production, highlighting the importance of the formyl group and peptide conformation for receptor recognition and activation (Day & Freer, 2009).

Physical Properties Analysis

The physical properties, including solubility, stability, and crystalline structure, are pivotal for understanding the behavior of N-Formyl-Met-Leu-p-iodo-Phe in biological systems. The crystal structure analysis of related peptides reveals specific folding patterns and intramolecular interactions, which are essential for their biological function and interaction with cellular receptors (Gavuzzo et al., 2009).

Chemical Properties Analysis

The chemical properties, particularly the reactivity of the formyl group and the specific amino acid residues, dictate the peptide's role in signaling pathways. The formyl group is critical for receptor binding and activation, while the specific sequence and stereochemistry of the amino acids determine the peptide's potency and selectivity towards its receptor. These aspects are crucial for designing peptide analogs with desired biological activities (Dalpiaz et al., 1999).

Scientific Research Applications

Chemotactic Properties

N-Formyl-Met-Leu-p-iodo-Phe and its analogs have been identified as potent chemoattractants. Research demonstrates their ability to induce chemotaxis in different cell types, including bull spermatozoa and human neutrophils. For example, synthetic peptide analogs of Formyl-Met-Leu-Phe, including N-Formyl-Met-Leu-p-iodo-Phe, have been compared for their ability to induce chemotaxis in bull sperm, highlighting the essential role of the formyl group and the sequence of hydrophobic residues in activating chemotactic responses (Iqbal, Shivaji, Vijayasarathy, & Balaram, 1980).

Receptor Interactions

Studies on human neutrophils have shown that N-Formyl-Met-Leu-p-iodo-Phe derivatives act as full agonists, interacting with formylpeptide receptors to induce cellular responses such as chemotaxis and superoxide anion release. These interactions suggest a potent and specific engagement with formylpeptide receptors, highlighting the significance of the N-formyl group and the specific amino acid sequence in receptor binding and activation (Dalpiaz et al., 2001).

Signal Transduction Mechanisms

The binding of N-Formyl-Met-Leu-p-iodo-Phe to its receptor on cell surfaces triggers a cascade of intracellular signaling events. For instance, in transfected fibroblasts expressing the N-formyl peptide receptor, ligand stimulation led to calcium mobilization from intracellular stores, demonstrating the receptor's role in mediating early transmembrane signaling events (Prossnitz, Quehenberger, Cochrane, & Ye, 1991). Additionally, N-Formyl Peptide Receptor ligation was shown to induce Rac-dependent actin reorganization through Gβγ subunits and Class Ia Phosphoinositide 3-Kinases, further elucidating the complex signaling pathways activated by these peptides (Belisle & Abo, 2000).

Structural Analysis

The structure-activity relationship of N-Formyl-Met-Leu-p-iodo-Phe and its analogs has been a subject of interest for understanding how these peptides interact with their receptors and induce biological responses. Studies have focused on analyzing the conformation of these peptides to shed light on the importance of their structure in biological activity and receptor interaction (Gavuzzo et al., 2009).

Safety And Hazards

As an inflammatory agent, “N-Formyl-Met-Leu-p-iodo-Phe” activates polymorphonuclear leukocytes (PMNs) without the formation of 5-hydroxyicosatetraenoic acid (5-HETE) and leukotriene B4 (LTB4). Its effects on neutrophils and the inhibition of adenylate cyclase are inhibited by pertussis toxin .

Future Directions

The future directions of “N-Formyl-Met-Leu-p-iodo-Phe” could involve further exploration of its effects on cellular activation, particularly in relation to its role as an agonist for formyl peptide receptors (FPRs). This could include investigating its effects on cellular polarization, chemotaxis, and the release of proteolytic enzymes .

properties

IUPAC Name

2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-(4-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30IN3O5S/c1-13(2)10-17(24-19(27)16(23-12-26)8-9-31-3)20(28)25-18(21(29)30)11-14-4-6-15(22)7-5-14/h4-7,12-13,16-18H,8-11H2,1-3H3,(H,23,26)(H,24,27)(H,25,28)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQXFDPVOCUTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)I)C(=O)O)NC(=O)C(CCSC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30IN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50319790
Record name N-Formyl-Met-Leu-p-iodo-Phe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50319790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Formyl-Met-Leu-p-iodo-Phe

CAS RN

105931-59-7
Record name N-Formyl-Met-Leu-p-iodo-Phe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50319790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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